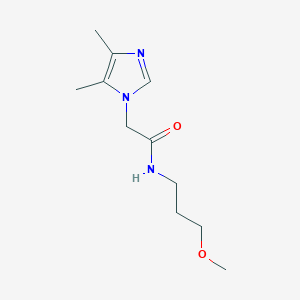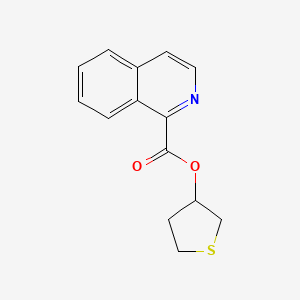
Thiolan-3-yl isoquinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiolan-3-yl isoquinoline-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a heterocyclic organic compound that contains a thiol group and an isoquinoline moiety. The thiol group makes it a potent reducing agent, while the isoquinoline moiety makes it an excellent candidate for biological studies. In
Wirkmechanismus
The mechanism of action of Thiolan-3-yl isoquinoline-1-carboxylate varies depending on its application. As a reducing agent, it acts by donating electrons to the functional group, leading to its reduction. As an anticancer agent, it induces apoptosis in cancer cells by activating the caspase pathway. As a fluorescent probe, it binds to metal ions, leading to a change in its fluorescence intensity.
Biochemical and Physiological Effects:
Thiolan-3-yl isoquinoline-1-carboxylate has been shown to have various biochemical and physiological effects. As a reducing agent, it can be used to synthesize various organic compounds, such as pharmaceuticals and agrochemicals. As an anticancer agent, it has shown promising results in inducing apoptosis in cancer cells without affecting normal cells. As a fluorescent probe, it has been used to detect metal ions in biological systems, such as cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Thiolan-3-yl isoquinoline-1-carboxylate has several advantages and limitations for lab experiments. One of the advantages is its ability to act as a reducing agent, which makes it a versatile compound for organic synthesis. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations is its low solubility in water, which makes it challenging to use in biological studies. Another limitation is its potential toxicity, which requires careful handling and storage.
Zukünftige Richtungen
Thiolan-3-yl isoquinoline-1-carboxylate has several future directions in scientific research. One of the future directions is to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Another future direction is to explore its potential as an anticancer agent and to optimize its structure for better efficacy. Moreover, future research can focus on improving the synthesis method of Thiolan-3-yl isoquinoline-1-carboxylate to increase its yield and reduce its toxicity.
Conclusion:
In conclusion, Thiolan-3-yl isoquinoline-1-carboxylate is a promising compound with various scientific research applications. Its ability to act as a reducing agent, induce apoptosis in cancer cells, and detect metal ions in biological systems makes it a versatile compound for scientific research. However, its low solubility in water and potential toxicity require careful handling and storage. Future research can focus on improving its synthesis method, exploring its potential as an anticancer agent, and investigating its use as a fluorescent probe.
Synthesemethoden
The synthesis of Thiolan-3-yl isoquinoline-1-carboxylate involves the reaction of 3-mercapto-1-propanol with isoquinoline-1-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, leading to the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
Thiolan-3-yl isoquinoline-1-carboxylate has shown promising results in various scientific research applications. It has been extensively studied as a reducing agent in organic synthesis, where it can be used to reduce various functional groups, such as ketones, aldehydes, and nitro groups. Moreover, Thiolan-3-yl isoquinoline-1-carboxylate has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems.
Eigenschaften
IUPAC Name |
thiolan-3-yl isoquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(17-11-6-8-18-9-11)13-12-4-2-1-3-10(12)5-7-15-13/h1-5,7,11H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHSRYNBWPESLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC(=O)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiolan-3-yl isoquinoline-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

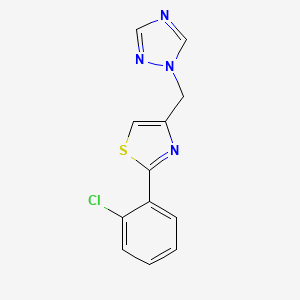
![N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)
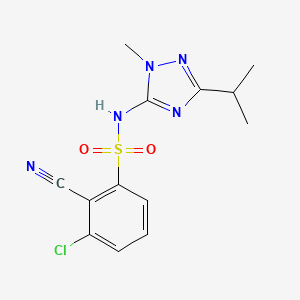
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)
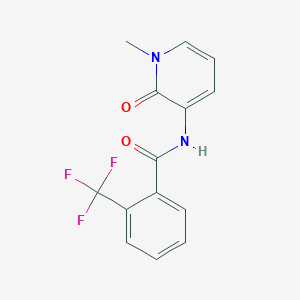
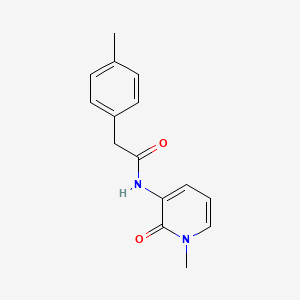
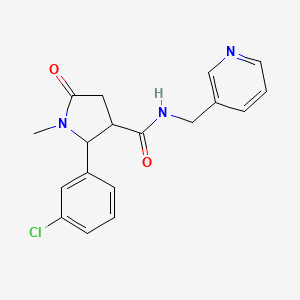
![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)
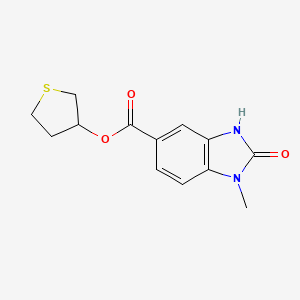
![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-3-propan-2-ylpiperazin-2-one](/img/structure/B7594698.png)
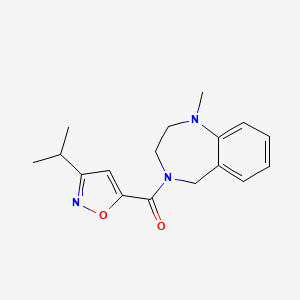
![N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B7594702.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone](/img/structure/B7594704.png)
